Ethyl 2-amino-4-bromo-6-chlorobenzoate
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Overview
Description
Ethyl 2-amino-4-bromo-6-chlorobenzoate is an organic compound with the molecular formula C9H9BrClNO2. This compound is a derivative of benzoic acid and contains amino, bromo, and chloro substituents on the benzene ring. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-bromo-6-chlorobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the bromination and chlorination of benzoic acid derivatives, followed by esterification and amination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-6-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-amino-4-bromo-6-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-bromo-6-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-amino-4-bromo-6-chlorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-chlorobenzoate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 4-bromo-2-chlorobenzoate: Similar structure but different substitution pattern, affecting its reactivity and applications.
Ethyl 2-amino-4-chlorobenzoate: Lacks the bromo group, which can influence its chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C9H9BrClNO2 |
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Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-6-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 |
InChI Key |
UQABWOHCRIBVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Br)N |
Origin of Product |
United States |
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